molecular formula C12H11BrO3 B6615731 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid CAS No. 1342577-53-0

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B6615731
CAS No.: 1342577-53-0
M. Wt: 283.12 g/mol
InChI Key: JIOFVMKTNBSWCD-UHFFFAOYSA-N
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Description

5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid ( 1342577-53-0) is a chemical compound classified under Heterocyclic Building Blocks, which are essential for the synthesis and development of novel molecular entities in medicinal and organic chemistry . The compound has a molecular formula of C12H11BrO3 and a molecular weight of 283.12 g/mol . Its structure can be represented by the SMILES string O=C(C1=C(CC)C2=CC(Br)=CC(C)=C2O1)O . As a benzofuran derivative, this compound is of significant interest in antimicrobial research. Studies on structurally similar halogenated benzofurancarboxylic acids have demonstrated promising biological activities, including efficacy against Gram-positive bacteria such as various cocci, and antifungal activity against Candida strains like C. albicans and C. parapsilosis . The presence of both bromine and carboxylic acid functional groups on the benzofuran scaffold makes it a valuable intermediate for further chemical modifications, such as esterification or amide formation, to explore structure-activity relationships and develop new pharmacologically active molecules . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO3/c1-3-8-9-5-7(13)4-6(2)10(9)16-11(8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOFVMKTNBSWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2C)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid typically involves the reaction of 5-bromo-1-benzofuran with ethyl and methyl substituents under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential anticancer agents .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Reference ID
5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid Br (5), Ethyl (3), Methyl (7), COOH (2) C₁₂H₁₁BrO₃ 283.12 Antifungal, antitumor potential (inferred)
5-Bromo-7-chloro-3-methyl-1-benzofuran-2-carboxylic acid Br (5), Cl (7), Methyl (3), COOH (2) C₁₀H₆BrClO₃ 289.51 Catalogued for life science applications
5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid Br (5), OCH₃ (7), COOH (2) C₁₀H₇BrO₄ 279.07 Modified solubility due to methoxy group
7-Bromo-5-chloro-1-benzofuran-3-carboxylic acid Br (7), Cl (5), COOH (3) C₉H₄BrClO₃ 275.48 Antimicrobial activity (structural isomer)
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran Br (5), Ethylsulfinyl (3), F-Ph (2), Methyl (7) C₁₈H₁₆BrFO₂S 409.25 Antifungal, antiviral, planar benzofuran core
Key Observations:
  • Substituent Position : The placement of bromine, methyl, and ethyl groups significantly impacts bioactivity. For example, 7-bromo-5-chloro-1-benzofuran-3-carboxylic acid (carboxylic acid at position 3) shows distinct antimicrobial properties compared to the target compound (carboxylic acid at position 2) .
  • Electron-Withdrawing Groups: Bromine enhances electrophilic reactivity, while methoxy groups (e.g., in 5-bromo-7-methoxy analog) improve solubility but may reduce cytotoxicity compared to non-brominated precursors .
  • Sulfur-Containing Derivatives : Ethylsulfinyl substituents (e.g., in 5-bromo-3-ethylsulfinyl derivatives) introduce planar molecular conformations, facilitating intermolecular interactions like hydrogen bonding, which are critical for antifungal activity .

Biological Activity

5-Bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a fused benzene and furan ring with a bromine substituent and a carboxylic acid group, contributing to its unique chemical reactivity. Its molecular formula is C12H13BrO3C_{12}H_{13}BrO_3, with a molecular weight of approximately 285.14 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound demonstrated stronger activity against fungi compared to bacteria, suggesting potential as an antifungal agent .

Anticancer Activity

This compound has shown promise in cancer research. It was tested against several cancer cell lines, revealing notable inhibition of cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.8
A549 (Lung Cancer)18.6

These findings indicate that the compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the synthesis of inflammatory mediators.
  • Cell Signaling Modulation : It can modulate signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various benzofuran derivatives included this compound. The results highlighted its superior antifungal activity compared to other derivatives, suggesting structural modifications could enhance its potency further .

Case Study 2: Cancer Cell Proliferation

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound reduced cell viability significantly over time. The mechanism was linked to increased apoptosis rates, confirmed by flow cytometry analysis .

Q & A

Q. What are the optimized synthetic routes for 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via hydrolysis of its ester precursor under alkaline conditions. For example, refluxing ethyl 5-bromo-3-ethyl-7-methyl-1-benzofuran-2-carboxylate with potassium hydroxide in a methanol-water mixture (5:1 v/v) for 5 hours, followed by acidification with HCl and purification via column chromatography (ethyl acetate/hexane) yields the carboxylic acid derivative. Critical parameters include reaction time, temperature control, and solvent polarity for crystallization .

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using SHELX programs for structure solution (SHELXS) and refinement (SHELXL). The benzofuran core is typically planar (mean deviation <0.01 Å), with carboxyl groups forming centrosymmetric dimers via O–H···O hydrogen bonds. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution results. Hydrogen atoms are refined using a riding model with fixed isotropic displacement parameters .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated chloroform or DMSO-d₆ identify substituents (e.g., ethyl at C3, methyl at C7, bromo at C5).
  • FT-IR : Peaks at ~1700 cm1^{-1} confirm the carboxylic acid C=O stretch, while bromine substituents influence aromatic C–H bending modes.
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H]+^+ at m/z 299.0 for C12_{12}H11_{11}BrO3_3) .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for halogenated benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from disordered substituents (e.g., bromine or ethyl groups). Strategies include:
  • Using TWINABS for multi-component crystal corrections.
  • Applying restraints to anisotropic displacement parameters (ADPs) in SHELXL.
  • Validating hydrogen-bonding networks with PLATON or Mercury software to ensure geometric plausibility .

Q. What experimental design principles apply to studying the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ():
  • Phase 1 : Determine physicochemical properties (logP, solubility) via shake-flask or HPLC methods.
  • Phase 2 : Assess biodegradation using OECD 301F tests (activated sludge).
  • Phase 3 : Model bioaccumulation potential with quantitative structure-activity relationships (QSARs) .

Q. How can theoretical frameworks guide the study of this compound’s biological activity?

  • Methodological Answer : Link to conceptual models such as:
  • QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity.
  • Molecular Docking : Simulate interactions with target enzymes (e.g., COX-2 for anti-inflammatory studies) using AutoDock Vina.
  • Pharmacophore Modeling : Identify critical functional groups (carboxylic acid, benzofuran core) for lead optimization .

Q. What strategies resolve challenges in synthesizing sulfoxide derivatives of this compound?

  • Methodological Answer : Oxidation of sulfide precursors (e.g., 5-bromo-3-ethylsulfanyl-7-methyl-1-benzofuran) with m-CPBA in dichloromethane at 273 K yields sulfoxides. Key considerations:
  • Stoichiometric control to avoid over-oxidation to sulfones.
  • Purification via flash chromatography (hexane/ethyl acetate gradient).
  • Monitoring reaction progress by TLC (Rf ~0.5 in 1:1 hexane/ethyl acetate) .

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